molecular formula C27H22ClN3O B12470038 9-(4-chlorophenyl)-6-(1H-indol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

9-(4-chlorophenyl)-6-(1H-indol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12470038
M. Wt: 439.9 g/mol
InChI Key: SSPBPHSKZQHDGD-UHFFFAOYSA-N
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Description

14-(4-CHLOROPHENYL)-10-(1H-INDOL-3-YL)-2,9-DIAZATRICYCLO[9400(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(4-CHLOROPHENYL)-10-(1H-INDOL-3-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole and chlorophenyl precursors, followed by their coupling under specific conditions to form the tricyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity final products.

Chemical Reactions Analysis

Types of Reactions

14-(4-CHLOROPHENYL)-10-(1H-INDOL-3-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions, typically using reagents like halogens, nitric acid, or sulfuric acid.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nitric acid under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

14-(4-CHLOROPHENYL)-10-(1H-INDOL-3-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 14-(4-CHLOROPHENYL)-10-(1H-INDOL-3-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-(4-CHLOROPHENYL)-10-(1H-INDOL-3-YL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is unique due to its specific tricyclic structure and the presence of both indole and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C27H22ClN3O

Molecular Weight

439.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-6-(1H-indol-3-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H22ClN3O/c28-18-11-9-16(10-12-18)17-13-24-26(25(32)14-17)27(31-23-8-4-3-7-22(23)30-24)20-15-29-21-6-2-1-5-19(20)21/h1-12,15,17,27,29-31H,13-14H2

InChI Key

SSPBPHSKZQHDGD-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CNC5=CC=CC=C54)C6=CC=C(C=C6)Cl

Origin of Product

United States

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